molecular formula C25H28N2O2S B6044959 1-[(2,4-dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine

1-[(2,4-dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine

Cat. No.: B6044959
M. Wt: 420.6 g/mol
InChI Key: GLIBDIXOSYREHQ-UHFFFAOYSA-N
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Description

The compound “1-[(2,4-dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine” is a chemical compound with the molecular formula C25H28N2O2S . It has an average mass of 420.567 Da and a monoisotopic mass of 420.187134 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecule contains a total of 61 bonds. There are 33 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 2 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 tertiary amine (aliphatic), and 1 sulfonamide (thio-/dithio-) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 414.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 5 . Its exact mass is 414.16132849 g/mol and its monoisotopic mass is 414.16132849 g/mol . The topological polar surface area is 115 Ų . The heavy atom count is 29 . The compound has a formal charge of 0 .

Properties

IUPAC Name

1-benzhydryl-4-(2,4-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2S/c1-20-13-14-24(21(2)19-20)30(28,29)27-17-15-26(16-18-27)25(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,25H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIBDIXOSYREHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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